molecular formula C19H14N2O B6077915 2-(9-acridinylamino)phenol CAS No. 75776-02-2

2-(9-acridinylamino)phenol

Cat. No. B6077915
CAS RN: 75776-02-2
M. Wt: 286.3 g/mol
InChI Key: XOVABTQUHPCHMK-UHFFFAOYSA-N
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Description

2-(9-acridinylamino)phenol is a chemical compound that has been extensively studied for its scientific research applications. This compound is also known as acridine orange and is widely used in various fields of research such as biochemistry, cell biology, and microbiology. Acridine orange is a fluorescent dye that binds to DNA and RNA, making it an essential tool for studying nucleic acids.

Mechanism of Action

Acridine orange works by binding to the nucleic acids in cells. The compound is positively charged, which allows it to interact with the negatively charged phosphate groups in DNA and RNA. The binding of acridine orange to nucleic acids causes the compound to fluoresce, making it easy to visualize under a microscope.
Biochemical and Physiological Effects:
Acridine orange has a number of biochemical and physiological effects. The compound is known to intercalate with DNA, which can cause changes in the structure and function of the nucleic acid. Acridine orange can also induce DNA damage, which can lead to cell death. In addition, acridine orange has been shown to have antimicrobial properties, making it useful in the study of microorganisms.

Advantages and Limitations for Lab Experiments

The advantages of using acridine orange in lab experiments include its ease of use, low cost, and high sensitivity. Acridine orange is also a versatile dye that can be used in a wide range of experiments. However, there are also some limitations to using acridine orange. The compound is toxic to cells at high concentrations, and it can also interfere with some experimental techniques.

Future Directions

There are many potential future directions for research involving acridine orange. One area of interest is the development of new derivatives of the compound that have improved properties for specific applications. Another area of research is the use of acridine orange in the diagnosis and treatment of cancer. Acridine orange has been shown to have anticancer properties, and it may be possible to develop new therapies based on this compound. Finally, there is also interest in using acridine orange to study the structure and function of nucleic acids in living cells, which could provide new insights into the biology of these important molecules.

Synthesis Methods

The synthesis of 2-(9-acridinylamino)phenol involves the reaction of acridine with phenol in the presence of a catalyst. This reaction yields acridine orange, which is a yellowish-green powder that is soluble in water. The synthesis of acridine orange is relatively simple and can be carried out in most chemistry laboratories.

Scientific Research Applications

Acridine orange has a wide range of scientific research applications. One of the most important uses of acridine orange is in the study of nucleic acids. This compound is used to stain DNA and RNA, allowing researchers to visualize the nucleic acids under a microscope. Acridine orange is also used to detect DNA damage and to study the process of DNA replication.

properties

IUPAC Name

2-(acridin-9-ylamino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c22-18-12-6-5-11-17(18)21-19-13-7-1-3-9-15(13)20-16-10-4-2-8-14(16)19/h1-12,22H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVABTQUHPCHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226676
Record name Phenol, o-(9-acridinylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, o-(9-acridinylamino)-

CAS RN

75776-02-2
Record name Phenol, o-(9-acridinylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075776022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, o-(9-acridinylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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